Ipragliflozin

描述

伊格列净是一种用于治疗2型糖尿病的药物。 它是由安斯泰来制药和寿屋制药共同开发的,于2014年1月17日在日本首次获得全球批准 . 伊格列净是一种钠-葡萄糖协同转运体2 (SGLT2) 抑制剂,它通过抑制肾脏中葡萄糖的重吸收来帮助降低血糖水平 .

准备方法

合成路线和反应条件: 伊格列净的合成涉及几个关键步骤。 一种方法以4-氟-3-(2-苯并噻吩)甲基苯基卤化物为起始原料,在合适的溶剂中与烷基锂反应,然后与锌盐反应制备有机锌试剂 . 该试剂与2,3,4,6-四-O-新戊酰基-α-D-吡喃葡萄糖溴化物发生亲核取代反应,形成中间体 . 然后用有机碱除去新戊酰基保护基,得到伊格列净 .

工业生产方法: 伊格列净的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺避免了糖环上羟基甲基化和超低反应温度等步骤,简化了合成过程并降低了成本 . 该方法提高了化合物的收率和纯度,使其适合工业生产 .

化学反应分析

科学研究应用

Efficacy in Type 1 Diabetes

Recent studies have demonstrated the effectiveness of ipragliflozin as an add-on therapy for patients with type 1 diabetes mellitus (T1DM). A notable phase III study conducted over 52 weeks assessed the safety and efficacy of this compound in insulin-treated T1DM patients. The study found that:

- Reduction in Glycated Hemoglobin : Patients receiving this compound showed a significant reduction in mean glycated hemoglobin (HbA1c) levels by approximately -0.33% from baseline, sustained from week 4 onwards .

- Insulin Dose Reduction : The addition of this compound resulted in a decrease in total daily insulin requirements, indicating improved glycemic control without increasing insulin dosage .

- Weight Management : Patients experienced a reduction in body weight, further contributing to metabolic improvements .

Efficacy in Type 2 Diabetes

This compound has also been extensively studied for its effects on type 2 diabetes mellitus (T2DM). Key findings from various clinical trials include:

- Significant HbA1c Reduction : In a randomized controlled trial, patients treated with this compound exhibited a change from baseline HbA1c levels of -0.79% compared to placebo .

- Improvement in Fasting Plasma Glucose : The treatment group showed a significant decrease in fasting plasma glucose levels, enhancing overall glycemic control .

- Body Weight and Insulin Sensitivity : this compound contributed to weight loss and improved insulin sensitivity as evidenced by changes in Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) scores .

Renal Protective Effects

The renal benefits of this compound are gaining recognition, particularly concerning chronic kidney disease (CKD) and cardiovascular disease (CVD). Research indicates that:

- Improved Renal Function : A study involving patients with T2DM demonstrated that this compound significantly improved estimated glomerular filtration rate (eGFR) compared to conventional therapies .

- Uric Acid Reduction : this compound was associated with decreased serum uric acid levels, which may contribute to its renal protective effects .

- Long-term Renoprotection : Evidence suggests that long-term use of this compound can slow the progression of kidney disease and reduce cardiovascular risk factors associated with diabetes .

Case Study 1: this compound in Type 1 Diabetes

A clinical trial involving 175 Japanese participants with T1DM showed that those treated with this compound had significant reductions in HbA1c (-0.36%) and daily insulin doses (-7.35 IU) compared to placebo after 24 weeks . The treatment was well tolerated, with no serious adverse events reported.

Case Study 2: this compound and Renal Function

In another study focused on patients with T2DM inadequately controlled by standard treatments, this compound not only improved glycemic control but also enhanced renal function indicators, such as eGFR, demonstrating its potential as a dual-action therapeutic agent .

作用机制

相似化合物的比较

生物活性

Ipragliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that plays a significant role in the management of type 2 diabetes mellitus (T2DM). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse studies.

This compound works by inhibiting SGLT2, which is primarily responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes glycosuria (excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has implications for weight management and cardiovascular health.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a long elimination half-life. Key pharmacokinetic parameters include:

- Absorption : Rapid oral absorption with peak plasma concentrations reached within 1-2 hours.

- Half-life : Approximately 12 hours, allowing for once-daily dosing.

- Volume of Distribution : Approximately 142 mL/kg, indicating good tissue distribution.

- Clearance : About 4.38 mL/kg/h, reflecting moderate systemic clearance.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 1-2 hours |

| Elimination Half-life | ~12 hours |

| Volume of Distribution | 142 mL/kg |

| Clearance | 4.38 mL/kg/h |

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical studies:

-

Type 2 Diabetes Management :

- A pooled analysis from multiple randomized controlled trials showed that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo, with an average reduction of approximately 0.36% over 24 weeks .

- In a study involving Japanese patients with T1DM inadequately controlled with insulin, this compound also led to a notable decrease in HbA1c and total daily insulin dose .

- Renal Protection :

- Cardiovascular Benefits :

Safety Profile

The safety profile of this compound has been evaluated across numerous studies:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with no significant increase in serious adverse events . Common side effects included genital infections and urinary tract infections.

- Long-term Safety : A study assessing the long-term effects over two years found no new safety signals associated with this compound use .

Case Studies

- Hepatic Outcomes :

- Endothelial Function :

属性

IUPAC Name |

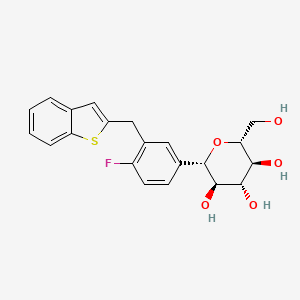

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWIQIYAXSLBA-RQXATKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032738 | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761423-87-4 | |

| Record name | Ipragliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipragliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipragliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ipragliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPRAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。